3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazoline core, which is known for its biological activity, and is further modified with benzo[d][1,3]dioxole and trimethoxyphenyl groups, enhancing its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach includes the condensation of 2-aminobenzamide with appropriate aldehydes and thiourea under acidic conditions to form the quinazoline core. The benzo[d][1,3]dioxole and trimethoxyphenyl groups are introduced through subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain precise control over reaction conditions. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzo[d][1,3]dioxole moiety
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include disruption of cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline
- 1-benzo[1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)ethanone
- 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines
Uniqueness
What sets 3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C26H23N3O7S |
---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C26H23N3O7S/c1-32-21-10-16(11-22(33-2)23(21)34-3)27-24(30)15-5-6-17-18(9-15)28-26(37)29(25(17)31)12-14-4-7-19-20(8-14)36-13-35-19/h4-11H,12-13H2,1-3H3,(H,27,30)(H,28,37) |
InChI Key |
IVVMYRKVSIUWER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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